T-Cell Membrane Activation in E-Rosette Assays
In a systematic in vitro study of seventeen synthetic thymopentin analogs, thymopoietin 32-35 (TP4) and thymopoietin 32-34 (TP3) were identified as the most active peptides among all fragments tested, exhibiting similar or higher T-cell membrane activation on the E-receptor compared to the reference pentapeptide TP5 [1]. The study employed both active and azathioprine-inhibited E-rosette tests using human lymphocytes, with thymopentin gradually truncated from the C-terminus to evaluate the minimal active fragment requirements [2].
| Evidence Dimension | T-cell membrane activation on E-receptor |
|---|---|
| Target Compound Data | TP4 (32-35): most active among 17 analogs tested; similar or higher activation than TP5 |
| Comparator Or Baseline | TP5 (32-36) pentapeptide: baseline reference activity; shorter fragments TP3 and TP4 exceeded or matched this activity |
| Quantified Difference | TP3 and TP4 exhibit similar or higher T-cell membrane activation on E-receptor than TP5 |
| Conditions | In vitro; human lymphocytes; active and azathioprine-inhibited E-rosette formation assays |
Why This Matters
For procurement decisions, this evidence confirms that TP4 achieves maximal T-cell membrane activation potency with a shorter peptide sequence than TP5, offering potential synthetic efficiency advantages while maintaining or exceeding functional activity.
- [1] Dénes L, Szende B, Ember J, Major J, Szporny L, Hajos G, Nyeki O, Schön I, Lapis K, Kisfaludy L. In vitro effects of TP5 analogs on E-rosette formation and cell division. Immunopharmacol Immunotoxicol. 1987;9(1):19-30. View Source
- [2] Kisfaludy L, Nyéki O, Schön I, Dénes L, Ember J, Szporny L, Hajos G, Szende B. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of thymopentin analogs. Hoppe Seylers Z Physiol Chem. 1983;364(8):933-40. PMID: 6629331. View Source
